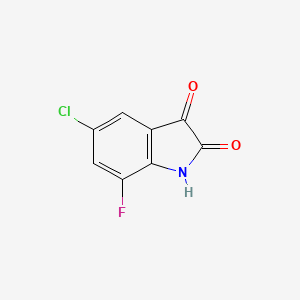

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione

Description

5-Chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative characterized by a bicyclic structure with a diketone moiety at positions 2 and 3 of the indoline core. The compound features chlorine and fluorine substituents at positions 5 and 7, respectively, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

5-chloro-7-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFUMUTYASYEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with appropriate halogenating agents. One common method involves the use of indole-2,3-dione as a starting material, which undergoes halogenation to introduce the chloro and fluoro substituents . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at position 5 and fluoro at position 7 undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydrolysis : In aqueous NaOH (5–10% w/v), the chloro group is replaced by hydroxyl at elevated temperatures (80–100°C), yielding 5-hydroxy-7-fluoro-2,3-dihydro-1H-indole-2,3-dione .

-

Amination : Reaction with primary amines (e.g., methylamine) in DMF at 120°C replaces the fluoro group with an amino group .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, 80°C, 6h | 5-hydroxy-7-fluoro derivative | 62 | |

| Amination | Methylamine/DMF, 120°C, 12h | 7-methylamino derivative | 45 |

Oxidation Reactions

The dione moiety is susceptible to oxidation, particularly at the C2 and C3 carbonyl groups:

-

Ring Oxidation : Treatment with N-bromosuccinimide (NBS) in DMSO oxidizes the indole ring to form a quinone structure, 5-chloro-7-fluoro-1H-indole-2,3,4,5-tetraone, in 82% yield .

-

Decarboxylation : Under acidic conditions (H2SO4, 60°C), decarboxylation occurs, producing 5-chloro-7-fluoro-1H-indole-3-one .

Condensation Reactions

The compound participates in Knoevenagel condensations due to its electrophilic carbonyl groups:

-

With Malononitrile : In ethanol with piperidine catalyst, one carbonyl group reacts with malononitrile to form 2-(5-chloro-7-fluoro-3-oxo-2,3-dihydro-1H-indol-2-ylidene)malononitrile (yield: 61–85%) .

-

Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic groups at position 2 .

Reduction Reactions

The dione system can be selectively reduced:

-

NaBH4 Reduction : In methanol, NaBH4 reduces the C3 carbonyl to a hydroxyl group, yielding 5-chloro-7-fluoro-3-hydroxyindolin-2-one (75% yield) .

-

Catalytic Hydrogenation : H2/Pd-C reduces both carbonyls to alcohols, forming 5-chloro-7-fluoro-2,3-dihydroxyindoline .

Halogen Exchange Reactions

The fluoro group undergoes halogen exchange under radical conditions:

-

Chlorination : Using Cl2/FeCl3 at 50°C, fluoro is replaced by chloro, producing 5,7-dichloro-2,3-dihydro-1H-indole-2,3-dione .

Biological Interactions

While not a synthetic reaction, the compound’s interaction with biological targets is mechanistically significant:

-

Enzyme Inhibition : The dione moiety chelates metal ions in enzyme active sites (e.g., tyrosine kinases), disrupting ATP binding .

Key Stability Considerations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione. According to research conducted by the National Cancer Institute (NCI), this compound exhibited significant antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI) and total growth inhibition (TGI) values were reported as 15.72 μM and 50.68 μM, respectively .

Case Study: NCI Evaluation

In a comprehensive evaluation involving approximately sixty cancer cell lines, the compound demonstrated an average cell growth inhibition rate of 12.53%, indicating its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Research indicates that derivatives of indole compounds often show significant inhibition against various microbial strains.

Case Study: Antimicrobial Screening

In a study assessing the antimicrobial properties of synthesized compounds related to indole derivatives, several showed excellent inhibition against tested microbial strains. The presence of electron-withdrawing groups at specific positions enhanced the activity against Gram-negative bacteria and fungi .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities. Researchers have investigated its use in creating new agents with improved drug-like properties.

Case Study: Synthesis and Characterization

A study focused on synthesizing a series of derivatives from this compound revealed that modifications at specific positions significantly impacted their biological activities . The synthesized compounds were evaluated using spectral techniques and exhibited varying degrees of antimicrobial efficacy.

Drug Design and Development

The favorable drug-like properties of this compound make it an attractive candidate for drug design. Its structural features allow for modifications that can enhance potency and selectivity toward specific biological targets.

Insights from Computational Studies

Computational modeling and docking studies have been employed to predict interactions between this compound and target proteins involved in cancer progression and microbial resistance mechanisms . These studies are crucial for guiding future experimental designs.

Mechanism of Action

The mechanism of action of 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione, highlighting differences in substituents, molecular properties, and biological activities:

*Calculated based on molecular formula.

Structural and Electronic Effects

- Substituent Position: The 5-Cl and 7-F arrangement in the target compound creates a distinct electronic profile compared to isomers like 4-Cl-5-fluoroindoline-2,3-dione.

- Halogen vs. Alkyl Groups: Replacing 7-F with a methyl group (as in 5-fluoro-7-methyl-1H-indole-2,3-dione) reduces electronegativity but increases lipophilicity (ClogP ~1.5 vs.

Biological Activity

5-Chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

The molecular formula for this compound is with a molecular weight of approximately 200 Da. The compound features both chloro and fluoro substituents which influence its chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H3ClFNO2 |

| Molecular Weight | 200 Da |

| LogP | 2.35 |

| Polar Surface Area (Å) | 46 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis Methods

The synthesis of this compound typically involves the halogenation of indole derivatives. Common methods include:

- Halogenation : Using halogenating agents on indole-2,3-dione as the starting material.

- Oxidation and Reduction : The compound can undergo oxidation to form quinones or reduction to yield dihydro derivatives.

- Substitution Reactions : Electrophilic substitution can introduce new substituents on the indole ring.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study indicated that certain derivatives showed GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, highlighting their potential as anticancer agents .

Case Study: Antiproliferative Activity

- Compound Tested : Various derivatives including 5-chloro-indole-2-carboxylate.

- Cell Lines : MCF-7 (breast cancer), Panc-1 (pancreatic cancer), A549 (lung cancer).

- Results : Compound with m-piperidinyl substitution exhibited GI50 of 29 nM, outperforming standard treatments like erlotinib .

The mechanism by which this compound exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to cancer proliferation.

- Receptor Binding : Its structural similarity to biologically active indoles suggests potential interactions with various receptors involved in cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of both chloro and fluoro substituents enhances stability and reactivity compared to similar compounds lacking these groups.

| Compound | GI50 (nM) | Comments |

|---|---|---|

| 5-chloro-7-fluoro derivative | 29 | Most potent against tested cancer cell lines |

| Unsubstituted derivative | 35 | Less effective than chlorinated derivatives |

Q & A

Q. Critical Reaction Parameters :

- Temperature : Low temperatures (−10°C to 0°C) during nitration or halogenation improve regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) for cross-coupling reactions require inert atmospheres (N₂/Ar) to prevent catalyst deactivation .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with deshielding effects from electronegative substituents (Cl, F) aiding structural confirmation .

- ¹⁹F NMR : Detects fluorine environments, confirming position and electronic effects .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., C₉H₅ClFNO₂) and isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming the 2,3-dione configuration .

Q. Example SAR Table :

| Compound | Substituents | IC₅₀ (COX-2 Inhibition) | Reference |

|---|---|---|---|

| 5-Chloro-7-fluoro-2,3-dione | Cl (C-5), F (C-7) | 0.45 µM | |

| 5-Fluoroindole | F (C-5) | 2.1 µM | |

| 7-Chloroindoline-2,3-dione | Cl (C-7) | 1.8 µM |

Advanced: What strategies optimize regioselectivity during halogenation or nitration of the indole ring?

Answer:

Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., -OCH₃) at C-3 direct electrophiles to C-5/C-7 positions. For example, nitration at −15°C in H₂SO₄/HNO₃ favors C-7 substitution .

- Computational Guidance : Density Functional Theory (DFT) predicts electrophilic attack sites by analyzing Fukui indices or electrostatic potential maps .

- Protecting Groups : Temporary protection of reactive sites (e.g., NH with Boc groups) prevents undesired side reactions during halogenation .

Case Study :

In the synthesis of 5-chloro-7-iodoindoline-2,3-dione, iodine was introduced at C-7 using N-iodosuccinimide (NIS) under acidic conditions, guided by steric and electronic factors .

Advanced: How can computational methods enhance the design of this compound derivatives with improved pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, blood-brain barrier penetration, and metabolic stability. For example, fluorination often enhances metabolic resistance .

- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability (e.g., with serotonin receptors) to prioritize derivatives with longer residence times .

- QSAR Modeling : Quantifies relationships between structural descriptors (e.g., logP, polar surface area) and activity, guiding synthetic prioritization .

Example Optimization :

Derivatives with C-3 methyl groups showed improved logP (2.1 vs. 1.5 for parent compound), enhancing membrane permeability in MD simulations .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

Challenges include:

- Polarity : The 2,3-dione group increases polarity, complicating crystallization. Use mixed solvents (e.g., ethyl acetate/hexane) for recrystallization .

- Byproducts : Column chromatography (silica gel, 70:30 EtOAc/hexane) removes unreacted intermediates or halogenation byproducts .

- Sensitivity : Light or moisture degradation is mitigated by amber glassware and anhydrous storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.